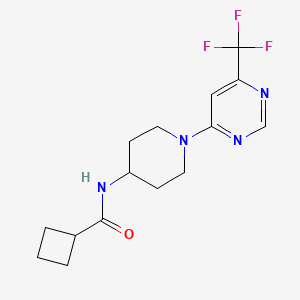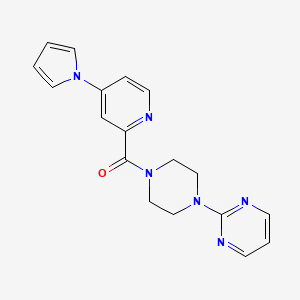
(4-(1H-pyrrol-1-yl)pyridin-2-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(1H-pyrrol-1-yl)pyridin-2-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone is a complex organic compound that features multiple heterocyclic rings. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(1H-pyrrol-1-yl)pyridin-2-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of pyrrole and pyridine rings: These can be synthesized through cyclization reactions.
Coupling reactions: The pyrrole and pyridine rings can be coupled using palladium-catalyzed cross-coupling reactions.
Formation of piperazine derivatives: Piperazine derivatives can be synthesized through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve:
Batch processing: This allows for precise control over reaction conditions.
Continuous flow synthesis: This method can be more efficient and scalable for large-scale production.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrole ring.
Reduction: Reduction reactions can occur at various sites, depending on the substituents.
Substitution: Nucleophilic and electrophilic substitution reactions are common.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium or platinum catalysts for coupling reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
科学研究应用
Chemistry
Synthesis of novel compounds: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Potential use in catalytic processes due to its unique structure.
Biology
Biological activity: Compounds with similar structures are often investigated for their potential as pharmaceuticals.
Medicine
Drug development: Potential use in the development of new therapeutic agents.
Industry
Material science: Possible applications in the development of new materials with specific properties.
作用机制
The mechanism of action for compounds like (4-(1H-pyrrol-1-yl)pyridin-2-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone typically involves:
Molecular targets: Binding to specific proteins or enzymes.
Pathways: Modulation of biochemical pathways, such as signal transduction or metabolic pathways.
相似化合物的比较
Similar Compounds
(4-(1H-pyrrol-1-yl)pyridin-2-yl)methanone: A simpler analog with fewer rings.
(4-(pyrimidin-2-yl)piperazin-1-yl)methanone: Another analog with a different ring structure.
Uniqueness
Structural complexity: The combination of multiple heterocyclic rings makes it unique.
Potential biological activity: The specific arrangement of rings may confer unique biological properties.
属性
IUPAC Name |
(4-pyrimidin-2-ylpiperazin-1-yl)-(4-pyrrol-1-ylpyridin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O/c25-17(16-14-15(4-7-19-16)22-8-1-2-9-22)23-10-12-24(13-11-23)18-20-5-3-6-21-18/h1-9,14H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWUWZPMFZSPOOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)C3=NC=CC(=C3)N4C=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
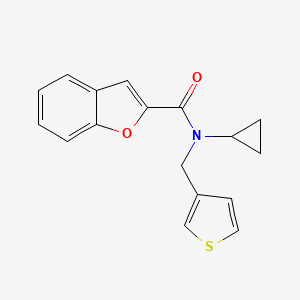
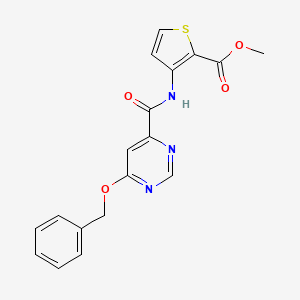
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-fluorobenzoyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2770567.png)
![N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N'-[(pyridin-4-yl)methyl]ethanediamide](/img/structure/B2770568.png)
![2-(3-chlorophenyl)-4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one](/img/structure/B2770569.png)
acetonitrile](/img/structure/B2770571.png)
![N-[2-(3-fluorophenyl)-2-methoxyethyl]-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2770572.png)

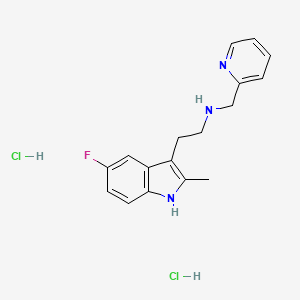
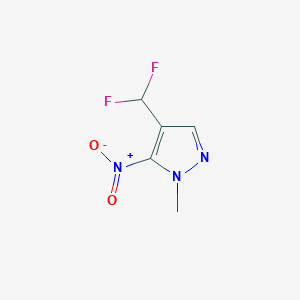
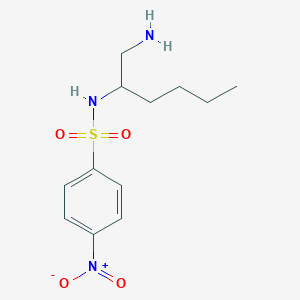
![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)propanamide](/img/structure/B2770580.png)
![dimethyl 5-(2-((5-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)isophthalate](/img/new.no-structure.jpg)
